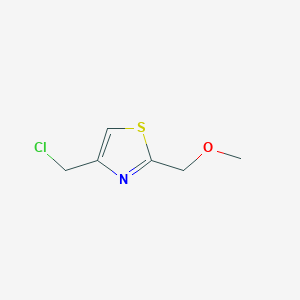

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole

Übersicht

Beschreibung

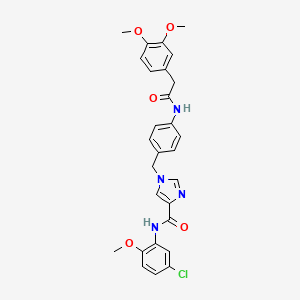

4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole (CMT) is an organic compound with a unique molecular structure that has been studied extensively in recent years due to its various applications in scientific research. CMT is a versatile compound that has been used in a variety of disciplines, including organic chemistry, biochemistry, and pharmacology. CMT is a colorless solid at room temperature and has a melting point of 82°C. Its chemical formula is C5H6ClNO2S and its molecular weight is 173.6 g/mol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

Researchers have developed new methods for synthesizing various organic compounds using 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole as a key intermediate or starting material. For instance, D’hooghe, Waterinckx, and de Kimpe (2005) outlined a novel pathway towards 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines through ring transformation of aziridines, highlighting the versatility of thiazole derivatives in organic synthesis (D’hooghe, Waterinckx, & de Kimpe, 2005). Similarly, a study on the molecular docking and quantum chemical calculations of thiazole phenol derivatives by Viji et al. (2020) demonstrated the utility of such compounds in exploring molecular interactions and designing new molecules with potential biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Material Science and Corrosion Inhibition

Thiazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. Chaitra et al. (2016) investigated the anti-corrosion capabilities of thiazole hydrazones on mild steel in acid media, demonstrating the practical applications of these compounds in protecting industrial materials (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Biological Activities

The exploration of biological activities of thiazole derivatives is a significant area of interest. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity, suggesting the potential of these compounds in medical applications (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019). This highlights the relevance of this compound derivatives in the development of new therapeutic agents.

Photophysical Studies

The study of the photophysical properties of thiazole-based compounds, such as those conducted by Habenicht et al. (2015), reveals the influence of regioisomerism on the properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores. These findings provide foundational knowledge for designing dyes and sensors with specific photophysical characteristics (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUAQOMXCHGZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)

![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)

![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)

![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)